molecular formula C20H20N2O B3866686 5,7-Diphenyl-1,3-diazaadamantan-6-one CAS No. 5560-46-3

5,7-Diphenyl-1,3-diazaadamantan-6-one

Cat. No.: B3866686
CAS No.: 5560-46-3
M. Wt: 304.4 g/mol
InChI Key: XBSYMZDMKDGCCA-UHFFFAOYSA-N
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Description

5,7-Diphenyl-1,3-diazaadamantan-6-one is a nitrogen-containing heterocyclic compound.

Preparation Methods

The synthesis of 5,7-Diphenyl-1,3-diazaadamantan-6-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of nitromethane with hexamethylenetetramine in the presence of acetic acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve higher efficiency and scalability .

Chemical Reactions Analysis

5,7-Diphenyl-1,3-diazaadamantan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can lead to the formation of corresponding nitro derivatives .

Mechanism of Action

The mechanism of action of 5,7-Diphenyl-1,3-diazaadamantan-6-one involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In biological systems, it may interact with cellular components, disrupting the normal function of pathogens and leading to their inactivation . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Properties

IUPAC Name

5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c23-18-19(16-7-3-1-4-8-16)11-21-13-20(18,14-22(12-19)15-21)17-9-5-2-6-10-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSYMZDMKDGCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CC(C2=O)(CN1C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334096
Record name STK044631
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19066-35-4, 5560-46-3
Record name 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19066-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK044631
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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